molecular formula C14H22N2O B1678623 Quatacaine CAS No. 17692-45-4

Quatacaine

Cat. No. B1678623
CAS RN: 17692-45-4
M. Wt: 234.34 g/mol
InChI Key: PTTCXIMECHPBJX-UHFFFAOYSA-N
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Description

Quatacaine is a methylpropionanilide derivative and is used as a local anesthetic . It was patented by Tanabe Seiyaku Co., Ltd . The CAS number for Quatacaine is 17692-45-4 .


Molecular Structure Analysis

Quatacaine has a molecular weight of 234.34 and its chemical formula is C14H22N2O . The exact mass is 234.17 and the elemental composition includes Carbon (71.76%), Hydrogen (9.46%), Nitrogen (11.95%), and Oxygen (6.83%) .

Scientific Research Applications

Pharmacological Effects in Local Anesthesia

Quatacaine has been investigated for its effects when used as a local anesthetic. A study by Jeppsson (2009) explored the pharmacological effects of quatacaine, among other local anesthetics, when emulsified soya bean oil and water solutions were used as injection vehicles. This research focused on the comparison of local anesthesia, smooth muscle relaxation, and anti-arrhythmic effects in these formulations. It was found that the emulsion forms of quatacaine showed moderate prolongation of local anesthetic effects in vivo. Moreover, this study highlighted the significance of the vehicle used in local anesthetic administration, indicating the potential of lipid emulsions in prolonging and enhancing the efficacy of drugs like quatacaine (Jeppsson, 2009).

Qualitative Research in Clinical Practice

While not directly related to Quatacaine, understanding the context of qualitative research in clinical practice provides insights into how new applications and effects of drugs like Quatacaine are explored and understood. Malterud (2001) discusses the importance of qualitative research in medicine, indicating that clinical decisions and patient care often rely on more than just controlled experiments. This approach can be crucial in understanding the broader implications and applications of drugs like Quatacaine in clinical settings (Malterud, 2001).

properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-10-15-14(3,4)13(17)16-12-9-7-6-8-11(12)2/h6-9,15H,5,10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTCXIMECHPBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6205-09-0 (mono-hydrochloride)
Record name Quatacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20170219
Record name Quatacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quatacaine

CAS RN

17692-45-4
Record name Quatacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quatacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUATACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49BR7256ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
N Akaike, K NODA - The Japanese journal of physiology, 1972 - jstage.jst.go.jp
… The aim of this study was to analyze the action of quatacaine on the resting and active muscle membrane of frog sartorius, and also to investigate the effects of quatacaine and …
Number of citations: 3 www.jstage.jst.go.jp
T OYAMA, A MATSUKI - Anesthesia & Analgesia, 1971 - journals.lww.com
… The reasons lidocaine significantly decreased serum thyroxine level during spinal anesthesia before operation and quatacaine did not are impossible to speculate from the present …
Number of citations: 10 journals.lww.com
R Jeppsson - Acta Pharmacologica et Toxicologica, 1975 - Wiley Online Library
… form of four local anaesthetics, lidocaine, quatacaine, butacaine and benzocaine and these … A moderate prolongation of the local anaesthetic effects in vivo of lidocaine and quatacaine …
Number of citations: 16 onlinelibrary.wiley.com
M Sakuma, Y Sato - … Zasshi: Journal of the Pharmaceutical Society …, 1970 - europepmc.org
… The distribution of 3H-quatacaine in cat following intrathecal injection]. - Abstract - Europe PMC … The distribution of 3H-quatacaine in cat following intrathecal injection]. …
Number of citations: 2 europepmc.org
T Oyama, M Kudo - Masui. The Japanese journal of …, 1970 - pubmed.ncbi.nlm.nih.gov
[Determination of a new local anesthetic, quatacaine (Tanacain) concentration in the blood by gas chromatography] [Determination of a new local anesthetic, quatacaine (Tanacain) …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
T Oyama, A Matsuki - BJA: British Journal of Anaesthesia, 1970 - academic.oup.com
… Hyperbaric spinal anaesthesia with lignocaine or quatacaine alone and subsequent surgery did not influence the plasma HGH, insulin or FFA levels. Mean blood glucose levels were …
Number of citations: 20 academic.oup.com
GT Tucker, LE Mather, MS Lennard… - British journal of …, 1990 - Elsevier
… The abolition of the centre of asymmetry in prilocaine by addition of another methyl group, to produce quatacaine, is claimed to obviate the problem of methaemoglobinaemia while …
Number of citations: 29 www.sciencedirect.com
T Oyama, A Matsuki - Canadian Anaesthetists' Society Journal, 1970 - Springer
… Vingt malades ont regu une rachianesth6sie avec le nouvel agent synth6tique A action courte: quatacaine (Tanacaine) et les vingt autres ont eu une rachianesth6sie avec de la …
Number of citations: 9 link.springer.com
LE Mather - New Aspects in Regional Anesthesia 4: Major …, 1986 - Springer
… TIns has been shown for two agents, lidocaine and quatacaine (a prilocaine derivative). Although the magnitude of the effects demonstrated was not large, they raise the possibility that …
Number of citations: 7 link.springer.com
T FUJITA, M MIYAZAKI - Anesthesia & Analgesia, 1968 - journals.lww.com
N ORDER to compare the effectiveness of I certain local anesthetic agents for intravenous regional anesthesia, which aims to anesthetize the peripheral nerves by infiltration into …
Number of citations: 11 journals.lww.com

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